4-Methyl-1,3,8-triazatricyclo[7.5.0.0,2,7]tetradeca-2,4,6,8-tetraene-6-carboxylic acid hydrochloride
Description
4-Methyl-1,3,8-triazatricyclo[7.5.0.0²,⁷]tetradeca-2,4,6,8-tetraene-6-carboxylic acid hydrochloride is a structurally complex heterocyclic compound featuring a tricyclic core with three nitrogen atoms, a methyl substituent, and a carboxylic acid group in its hydrochloride salt form. The compound’ synthesis may involve methodologies analogous to those reported for related heterocycles, such as refluxing with aromatic aldehydes in ethanol under acidic catalysis .
Properties
Molecular Formula |
C13H16ClN3O2 |
|---|---|
Molecular Weight |
281.74 g/mol |
IUPAC Name |
4-methyl-1,3,8-triazatricyclo[7.5.0.02,7]tetradeca-2,4,6,8-tetraene-6-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C13H15N3O2.ClH/c1-8-7-9(13(17)18)11-12(14-8)16-6-4-2-3-5-10(16)15-11;/h7H,2-6H2,1H3,(H,17,18);1H |
InChI Key |
AUMXIEQHYZJNAC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C2C(=N1)N3CCCCCC3=N2)C(=O)O.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-1,3,8-triazatricyclo[7.5.0.0,2,7]tetradeca-2,4,6,8-tetraene-6-carboxylic acid hydrochloride typically involves multiple steps:
Formation of the Tricyclic Core: The initial step involves the construction of the tricyclic core through a series of cyclization reactions. This can be achieved using starting materials such as substituted hydrazines and cyclic ketones under acidic or basic conditions.
Introduction of the Methyl Group: The methyl group is introduced via alkylation reactions, often using methyl iodide or similar reagents.
Carboxylation: The carboxylic acid group is introduced through carboxylation reactions, typically using carbon dioxide under high pressure and temperature.
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, advanced purification techniques like crystallization and chromatography, and stringent control of reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of carboxylic acids or aldehydes.
Reduction: Reduction reactions can target the tricyclic core, potentially opening the rings or reducing double bonds.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at positions adjacent to the nitrogen atoms in the tricyclic structure.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophiles like amines, thiols, and halides can be used under basic or acidic conditions.
Major Products
Oxidation: Carboxylic acids, aldehydes.
Reduction: Reduced tricyclic compounds, ring-opened products.
Substitution: Substituted tricyclic derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, the compound is studied for its potential interactions with biological macromolecules. It can serve as a probe to investigate enzyme mechanisms or as a ligand in receptor studies.
Medicine
In medicine, the compound is explored for its potential therapeutic properties. Its tricyclic structure is reminiscent of certain pharmacologically active compounds, making it a candidate for drug development.
Industry
In the industrial sector, the compound can be used in the synthesis of specialty chemicals, agrochemicals, and materials science applications.
Mechanism of Action
The mechanism of action of 4-Methyl-1,3,8-triazatricyclo[7.5.0.0,2,7]tetradeca-2,4,6,8-tetraene-6-carboxylic acid hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound’s tricyclic structure allows it to fit into binding sites, potentially inhibiting or modulating the activity of its targets.
Comparison with Similar Compounds
Key Findings and Distinctions
Structural Complexity: The target compound’s tricyclic system contrasts with the simpler bicyclic (coumarin) or monocyclic (thiazolinone) frameworks of analogs. This complexity may influence its physicochemical properties, such as solubility and stability .
Synthetic Challenges: The tricyclic core likely requires multi-step cyclization, whereas coumarin and thiazolinone derivatives are synthesized via single-step condensations .
Functional Group Impact :
- The hydrochloride salt form enhances aqueous solubility compared to neutral analogs like 7c.
- The methyl substituent in the target compound may sterically hinder interactions compared to the methylenedioxy group in 7c .
Characterization Consistency : All compounds rely on NMR and IR for structural validation, but the target compound’s tricyclic system may exhibit unique $ ^1 \text{H-NMR} $ shifts (e.g., deshielded protons near nitrogen atoms) .
Biological Activity
4-Methyl-1,3,8-triazatricyclo[7.5.0.0,2,7]tetradeca-2,4,6,8-tetraene-6-carboxylic acid hydrochloride (CAS No. 949654-70-0) is a synthetic compound with potential biological activities that merit investigation. This article provides an overview of its biological properties, including anti-inflammatory and analgesic effects, and summarizes relevant research findings.
- Molecular Formula : C13H15N3O2
- Molecular Weight : 245.28 g/mol
- CAS Number : 949654-70-0
Biological Activity Overview
Research indicates that this compound exhibits significant biological activities:
Anti-inflammatory Activity
Studies have demonstrated that this compound possesses anti-inflammatory properties. In experimental models using carrageenan-induced paw edema in rats, the compound effectively reduced inflammation compared to control groups.
Analgesic Effects
The analgesic effects of the compound were evaluated through pain response assessments in animal models. It was found to significantly increase the pain threshold in treated animals compared to controls and exhibited greater analgesic activity than standard drugs such as Diclofenac and Lornoxicam at similar doses.
Table 1: Summary of Biological Activity Studies
While specific mechanisms for the biological activity of this compound are not fully elucidated in current literature, it is hypothesized that its triazatricyclo structure may play a role in modulating inflammatory pathways and pain perception.
Safety and Toxicology
Current data on the safety profile and toxicological effects of this compound remain limited. Further studies are needed to assess its safety in long-term use and potential side effects.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
